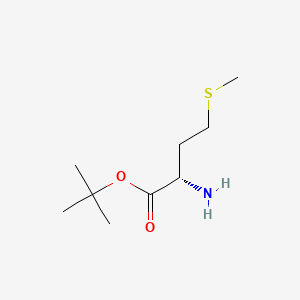

tert-butyl L-methioninate

Description

Historical Context and Significance of Protected Amino Acid Derivatives

The development of synthetic chemistry, particularly in the realm of peptides, has been intrinsically linked to the evolution of protecting group strategies. In the early days of peptide synthesis, chemists faced the significant challenge of selectively forming amide bonds without uncontrolled polymerization or unwanted side reactions involving the various functional groups present in amino acids. google.com The introduction of temporary blocking groups for the amine and carboxyl termini, as well as for reactive side chains, marked a new era in the field. google.com

The concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions without affecting others, became a cornerstone of modern peptide synthesis. rsc.orgrsc.org Within this framework, acid-labile protecting groups have gained prominence. The tert-butyl group, introduced for the protection of carboxylic acids, hydroxyls, and other functionalities, is a prime example. rsc.orgorganic-chemistry.org Its stability to a wide range of nucleophilic and basic conditions, coupled with its clean removal under acidic conditions (typically with trifluoroacetic acid), makes it an ideal choice for many synthetic routes. rsc.orgorganic-chemistry.org The formation of tert-butyl esters of amino acids, such as tert-butyl L-methioninate, provides stable, often crystalline, derivatives that are readily purified and utilized in subsequent synthetic steps. orgsyn.org

Overview of L-Methionine Esterification Strategies

The synthesis of this compound can be approached through several methods, each with its own set of advantages and challenges. The choice of strategy often depends on the desired scale, the presence of other protecting groups, and the required purity of the final product.

Direct esterification of L-methionine is one approach. This typically involves reacting the amino acid with a tert-butylating agent in the presence of a strong acid catalyst. google.comthieme-connect.com One method involves the use of tert-butyl acetate (B1210297) as both the solvent and the tert-butyl source, with perchloric acid as the catalyst. google.com Another recently developed method for the direct tert-butylation of free amino acids utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate. thieme-connect.comnii.ac.jp While this method is effective for many amino acids, the direct tert-butylation of L-methionine is notably slow and results in a low yield, reportedly around 7%, due to the presence of the nucleophilic sulfide (B99878) group in the side chain which can interfere with the reaction. thieme-connect.comnii.ac.jp

A more common and higher-yielding approach involves the esterification of an N-protected methionine derivative. mdpi.com For instance, N-(benzyloxycarbonyl)-L-methionine can be subjected to a Steglich-type esterification. This reaction employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst to facilitate the reaction with tert-butanol (B103910). mdpi.com This method avoids the harsh acidic conditions of direct esterification and typically provides good yields of the protected amino acid ester. The N-protecting group can then be selectively removed if the free amine is required for subsequent steps.

Below is a data table summarizing representative methods for the synthesis of methionine esters.

| Product | Starting Material | Reagents | Solvent | Conditions | Yield |

| L-Methionine tert-butyl ester | L-Methionine | tert-Butyl acetate, Perchloric acid | tert-Butyl acetate | 18-23°C, 18h | Good |

| L-Methionine tert-butyl ester | L-Methionine | Bis(trifluoromethanesulfonyl)imide, tert-Butyl acetate | tert-Butyl acetate | Room Temp, 24h | 7% thieme-connect.comnii.ac.jp |

| N-(Benzyloxycarbonyl)-L-methionine tert-butyl ester | N-(Benzyloxycarbonyl)-L-methionine | tert-Butanol, Dicyclohexylcarbodiimide, 4-(Dimethylamino)pyridine | Dichloromethane (B109758) | 0°C to Room Temp, 14h | 57% mdpi.com |

| L-Methionine methyl ester hydrochloride | L-Methionine | Hydrogen chloride (gas) | Methanol (B129727) | 0°C to Room Temp, 18h | 99% orgsyn.org |

Fundamental Role in Peptide and Organic Synthesis Methodologies

This compound is a crucial component in contemporary peptide synthesis, particularly in the widely used fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) strategy. acs.orgresearchgate.net In this orthogonal scheme, the temporary Nα-Fmoc group is removed with a base (like piperidine), while the permanent side-chain protecting groups, including the tert-butyl ester of C-terminal methionine or the tert-butyl ether of serine and threonine, remain intact. rsc.orgrsc.org These acid-labile groups are then removed simultaneously with the cleavage of the peptide from the resin support using a strong acid, typically trifluoroacetic acid (TFA). acs.orgresearchgate.net

The use of methionine in peptide synthesis, however, is not without its challenges. The thioether side chain is susceptible to oxidation to methionine sulfoxide (B87167) and S-alkylation (tert-butylation) during the final acidic cleavage step. acs.orgresearchgate.net The tert-butyl cations generated during the deprotection of other tBu-protected residues can react with the nucleophilic sulfur of methionine. acs.org To mitigate these side reactions, "scavengers" such as water, triisopropylsilane (B1312306) (TIS), and thioanisole (B89551) are typically added to the cleavage cocktail. thermofisher.com

Beyond its established role in peptide synthesis, this compound and its derivatives serve as versatile building blocks in broader organic synthesis. They can be utilized in the preparation of more complex chiral molecules where the amino acid scaffold provides a stereodefined starting point. For example, protected methionine derivatives have been used as precursors in the synthesis of unsaturated α-amino acids via the Ramberg-Bäcklund reaction. rsc.org The tert-butyl ester provides robust protection of the carboxyl group while other transformations are carried out on the molecule. Furthermore, it has been employed in the synthesis of tetrahydrofuran (B95107) amino acid derivatives, which are constrained analogues of natural amino acids with potential applications in medicinal chemistry. mdpi.com The stability of the tert-butyl ester under various reaction conditions, combined with its straightforward removal, makes it an enabling tool for the synthesis of complex, value-added compounds.

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H19NO2S |

|---|---|

Poids moléculaire |

205.32 g/mol |

Nom IUPAC |

tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)7(10)5-6-13-4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |

Clé InChI |

MOJADIHIJINDQF-ZETCQYMHSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)[C@H](CCSC)N |

SMILES canonique |

CC(C)(C)OC(=O)C(CCSC)N |

Origine du produit |

United States |

Synthetic Methodologies for Tert Butyl L Methioninate and Its Derivatives

Classical Esterification Routes for Carboxyl Protection

The formation of a tert-butyl ester at the carboxyl group of L-methionine is a primary strategy to prevent its unwanted participation in subsequent coupling reactions. This protection is achieved through various esterification methods.

Direct Esterification of L-Methionine with tert-Butyl Alcohol

Direct esterification of amino acids is often more challenging than for simple carboxylic acids due to their zwitterionic nature, which leads to low solubility in organic solvents. acs.orgthieme-connect.com Traditional methods for forming tert-butyl esters include the condensation of a carboxylic acid with tert-butanol (B103910) or reacting it with isobutene gas in the presence of a strong acid catalyst. thieme-connect.com

However, recent research highlights the difficulties associated with the direct tert-butylation of L-methionine specifically. A study investigating a direct method using tert-butyl acetate (B1210297) as both the solvent and tert-butylation agent found that the reaction for L-methionine was notably slow, yielding the desired tert-butyl ester in only 7% as a bis(trifluoromethanesulfonyl)imide (Tf2NH) salt. thieme-connect.comnii.ac.jp This low reactivity is attributed to the presence of the sulfide (B99878) group in the methionine side chain. thieme-connect.comnii.ac.jp These findings underscore the substrate-specific challenges in the direct esterification of certain amino acids.

Catalytic Approaches in Ester Formation

To overcome the challenges of direct esterification, various catalytic systems have been developed. Strong acids are commonly employed to facilitate the reaction.

One of the most frequently used catalysts is sulfuric acid (H₂SO₄), which can be used with either tert-butanol or isobutylene (B52900) to produce the tert-butyl ester. thieme-connect.comekb.eg The reaction mechanism is acid-catalyzed, and for sulfuric acid, it may be promoted by the in-situ generation of sulfate (B86663) esters. acs.org However, the use of other mineral acids like hydrochloric acid (HCl) and nitric acid (HNO₃) under similar conditions did not yield any product, indicating that the nature of the acid catalyst, not just the pH, is critical for the reaction's success. acs.org

A more modern and highly efficient catalytic approach involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH). thieme-connect.comorganic-chemistry.org This method allows for the direct conversion of various free amino acids into their tert-butyl esters in high yields. nii.ac.jp The Tf₂NH serves a dual purpose: it forms a salt with the amino group, which increases the amino acid's solubility in the organic solvent (tert-butyl acetate), and it acts as a potent acid catalyst for the esterification reaction. thieme-connect.com Despite its effectiveness with many amino acids, this method proved inefficient for L-methionine due to the interfering sulfide group. thieme-connect.comnii.ac.jp

| Catalyst System | Reagents | Key Findings |

| Sulfuric Acid (H₂SO₄) | L-Methionine, Isobutylene/tert-Butanol | A standard method for tert-butyl ester formation. thieme-connect.comekb.eg |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | L-Methionine, tert-Butyl Acetate | Highly effective for many amino acids but gives a low yield (7%) for L-methionine. thieme-connect.comnii.ac.jp |

| Perchloric Acid (HClO₄) | Free amino acids, tert-Butyl Acetate | An often-used but potentially hazardous method with variable yields. thieme-connect.com |

Protecting Group Strategies in Chemical Peptide Synthesis

The temporary masking of reactive functional groups is a cornerstone of peptide synthesis, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. springernature.com Tert-butyl L-methioninate is a key player in these strategies.

The Role of the tert-Butyl Ester as a Carboxyl Protecting Group

The tert-butyl ester is a widely used protecting group for the carboxylic acid functionality of amino acids. thieme-connect.com Its popularity stems from its high stability under a variety of conditions, including exposure to nucleophiles and reducing agents, while being easily removable under acidic conditions. thieme-connect.comorganic-chemistry.org

This acid lability is central to its utility in the most common protecting group schemes. In the Fmoc/tBu strategy, the N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups and the C-terminal carboxyl group are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.deseplite.com The tert-butyl ester is stable during the repeated basic treatments (e.g., with piperidine) used to remove the Fmoc group at each cycle of peptide elongation. seplite.com It is then cleaved at the end of the synthesis during the final acidolysis step, typically using strong trifluoroacetic acid (TFA). iris-biotech.dewikipedia.org This compatibility and selective removal, known as an orthogonal strategy, are essential for successful peptide synthesis. springernature.comseplite.com

Integration into Solid-Phase Peptide Synthesis (SPPS) Schemes

Solid-phase peptide synthesis (SPPS) is the dominant method for chemically synthesizing peptides. The Fmoc/tBu strategy is the most prevalent approach used in SPPS. iris-biotech.deseplite.com In this scheme, amino acids with reactive side chains, such as aspartic acid, glutamic acid, serine, and threonine, are commonly protected with tert-butyl based groups. iris-biotech.deseplite.com

When synthesizing methionine-containing peptides, a significant challenge arises during the final cleavage step. The tert-butyl cations generated during the TFA-mediated removal of tBu protecting groups can react with the nucleophilic thioether side chain of methionine. peptide.compeptide.com This leads to an undesirable side reaction known as S-alkylation or S-tert-butylation, forming a sulfonium (B1226848) salt impurity that can be difficult to remove. acs.orgresearchgate.net This issue is particularly prominent in Boc/Bzl SPPS, where acid is used for deprotection in every cycle, but it remains a concern during the final cleavage in Fmoc/tBu SPPS. acs.orgresearchgate.net To mitigate this, scavenger cocktails containing reagents like dithioethane (DTE) are often added to the cleavage solution to trap the reactive tert-butyl cations. peptide.compeptide.com

| SPPS Strategy | N-α Protection | Side-Chain/C-Terminus Protection | Deprotection Conditions | Role/Challenge of tBu Ester |

| Fmoc/tBu | Fmoc (Base-labile) | tBu (Acid-labile) | N-α: Piperidine (B6355638); Final: TFA seplite.comwikipedia.org | Orthogonal protection. seplite.com Risk of S-tert-butylation of Met during final TFA cleavage. acs.orgresearchgate.net |

| Boc/Bzl | Boc (Acid-labile) | Benzyl-based (Strong acid-labile) | N-α: TFA; Final: HF wikipedia.org | Greater risk of Met S-tert-butylation due to repeated acid exposure. acs.orgresearchgate.net |

Application in Solution-Phase Peptide Synthesis

While SPPS is dominant in research settings, solution-phase peptide synthesis remains valuable, especially for large-scale industrial production. wikipedia.org In this classical approach, protected amino acids and peptide fragments are coupled in a suitable solvent, followed by purification of the intermediate product at each step.

The use of tert-butyl esters, including this compound, is well-established in solution-phase synthesis. ekb.egwikipedia.org The tert-butyl group provides robust protection for the C-terminal carboxyl group while peptide bond formation occurs. Its stability to the catalytic hydrogenation conditions used to remove other protecting groups, such as the benzyloxycarbonyl (Z) group, makes it a valuable component in orthogonal protection schemes. orgsyn.org For instance, a dipeptide can be synthesized using an N-terminally protected amino acid and a C-terminally protected one, like this compound. After coupling, one of the protecting groups can be selectively removed to allow for further chain elongation. Unprotected methionine has been shown to have high coupling efficiency in some solution-phase systems, but protection is often necessary to prevent side reactions and ensure solubility. acs.org

Comparative Analysis of Orthogonal Protection Schemes (e.g., Fmoc/tert-Butyl vs. Boc/Benzyl)

In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The two dominant strategies, Fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) and tert-butoxycarbonyl/benzyl (B1604629) (Boc/Bzl), offer distinct advantages and disadvantages. iris-biotech.dewikipedia.org this compound is a key building block within the Fmoc/tBu scheme, where the tert-butyl group serves as an acid-labile protecting group for the C-terminal carboxyl group.

Conversely, the Boc/Bzl strategy employs an acid-labile Boc group for the N-terminus and typically benzyl-based groups for side-chain protection. wikipedia.org A key difference is that both types of protecting groups are removed by acid, but with different sensitivities. The N-terminal Boc group is removed with moderate acids like TFA in each cycle, while the more robust benzyl-based side-chain protectors require a very strong and hazardous acid, anhydrous hydrogen fluoride (B91410) (HF), for final cleavage. iris-biotech.dewikipedia.orgpeptide.com This lack of true orthogonality can complicate syntheses. iris-biotech.depeptide.com However, the Boc/Bzl approach can be advantageous for synthesizing peptides prone to aggregation or those containing base-sensitive functionalities, where the basic conditions of Fmoc deprotection would be problematic. wikipedia.orghongtide.com

Table 1: Comparison of Fmoc/tBu and Boc/Bzl Protection Schemes

| Feature | Fmoc/tert-Butyl (Fmoc/tBu) | Boc/Benzyl (Boc/Bzl) |

|---|---|---|

| N-Terminal Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tert-Butyl (tBu) based (Acid-labile) | Benzyl (Bzl) based (Strong acid-labile) |

| Orthogonality | Yes, fully orthogonal system. peptide.com | No, both groups are acid-labile, differing in sensitivity. peptide.com |

| N-Terminal Deprotection | Mild base (e.g., 20% piperidine in DMF). wikipedia.org | Moderate acid (e.g., TFA). wikipedia.org |

| Final Cleavage/Deprotection | Mild acid (e.g., TFA). iris-biotech.de | Strong, hazardous acid (Anhydrous HF). wikipedia.org |

| Advantages | Milder conditions, suitable for sensitive modifications nih.gov, automation-friendly (UV monitoring) nih.gov. | Reduces peptide aggregation wikipedia.org, suitable for base-sensitive moieties wikipedia.org. |

| Disadvantages | Base-lability can be an issue for certain structures; potential for aggregation due to neutral peptide-resin. wikipedia.org | Harsh final cleavage (HF), not truly orthogonal, fewer non-canonical building blocks available. iris-biotech.de |

Advanced Synthetic Approaches and Analog Preparation

Enzyme-Catalyzed and Biocatalytic Synthesis Routes for Amino Acid Esters

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of amino acid esters like this compound. nih.govacs.org These methods leverage the high selectivity and mild reaction conditions offered by enzymes, often avoiding the need for extensive protection-deprotection steps common in traditional chemical synthesis. researchgate.net

Lipases and proteases are the most commonly employed enzymes for this purpose. For instance, serine endopeptidases such as Alcalase (subtilisin Carlsberg) from Bacillus licheniformis have demonstrated efficacy in catalyzing the synthesis of various amino acid esters, including tert-butyl esters. researchgate.net These reactions are typically conducted under mild conditions in organic solvents, with continuous water removal to drive the equilibrium towards ester formation, achieving high yields (72-92%). researchgate.net The high stereospecificity of these enzymes ensures that the chiral integrity of the L-amino acid is maintained, which is a significant advantage over chemical methods where racemization can be a concern. researchgate.net

More recently, novel biocatalytic approaches are being explored. One such method involves protoglobin nitrene transferases, which can catalyze the enantioselective amination of carboxylic acid esters to directly form chiral α-amino esters. acs.orgnih.govcaltech.edu While still in development, this approach represents a direct route to these valuable building blocks from inexpensive precursors. nih.govnih.govcaltech.edu

Strategies for Stereoselective and Asymmetric Synthesis Involving Related Chiral Building Blocks

L-methionine and its derivatives, valued for their inherent chirality, serve as versatile starting materials or "chiral building blocks" for the stereoselective synthesis of more complex molecules. nih.gov The defined stereocenter of L-methionine can be used to direct the formation of new stereocenters in a predictable manner.

One common strategy involves the conversion of L-methionine into a chiral aldehyde, such as an N,N-dibenzylamino aldehyde, which can then undergo various diastereoselective transformations. nih.gov Another powerful technique is the use of chiral auxiliaries derived from methionine in asymmetric reactions. For example, chiral sulfinyl compounds derived from methionine can act as auxiliaries, ligands, or catalysts to control the stereochemical outcome of a reaction. acs.org

Furthermore, the stereoselective alkylation of proline esters, where factors like the N-protecting group and the steric bulk of the ester group (such as a tert-butyl ester) can influence the diastereoselectivity of the reaction, highlights how related chiral structures are manipulated in synthesis. nih.gov These strategies are crucial in medicinal chemistry and natural product synthesis, where precise control over stereochemistry is essential for biological activity. acs.orgresearchgate.net

Synthesis of Protected Methionine Derivatives for Specific Applications (e.g., N-Boc-L-methionine tert-butyl ester)

For specific applications, particularly in multi-step syntheses, it is often necessary to have methionine protected at both the N-terminal amine and the C-terminal carboxyl group. N-Boc-L-methionine tert-butyl ester is a prime example of such a derivative.

The synthesis of this compound requires the selective introduction of two different acid-labile protecting groups. A common route involves first protecting the amino group of L-methionine with the Boc group, forming Boc-L-methionine. This intermediate can then be subjected to tert-butylation to protect the carboxylic acid. One reported method for this esterification involves treating the N-Boc amino acid with methanesulfonic acid in a mixed solvent system of tert-butyl acetate and dichloromethane (B109758). nih.gov This approach allows for the selective removal of the N-Boc group later in a synthetic sequence while the tert-butyl ester remains intact, a crucial feature for orthogonal synthesis strategies. nih.gov The presence of both protecting groups allows for controlled, sequential deprotection and further modification at either end of the amino acid.

Synthetic Challenges and Side Reactions in Preparation and Utilization

Investigation of S-tert-Butylation of Methionine Thioether

A significant challenge in syntheses involving methionine and tert-butyl protecting groups is the unwanted alkylation of the methionine thioether side chain. acs.orgresearchgate.net This side reaction, known as S-tert-butylation, occurs during the acidic conditions used for deprotection, particularly during the final TFA cleavage step in Fmoc/tBu-based solid-phase peptide synthesis (SPPS). acs.orgresearchgate.netnih.gov

The problem arises from the generation of tert-butyl cations when tBu-based protecting groups are cleaved by acid. peptide.comresearchgate.net The nucleophilic sulfur atom of the methionine thioether side chain can attack these electrophilic cations, forming a stable sulfonium salt. acs.orgresearchgate.net This modification adds mass to the peptide and alters its chemical properties, leading to difficult-to-remove impurities. acs.orgresearchgate.net The reaction is particularly problematic because the methionine thioether remains a reactive nucleophile even at low pH. acs.org

Research has focused on mitigating this side reaction by optimizing cleavage conditions. Key findings include:

Temperature and Time: Lowering the cleavage temperature (e.g., to 6 °C) and shortening the reaction time (e.g., to 30 minutes) can reduce the extent of S-tert-butylation. acs.org Conversely, higher temperatures significantly increase the formation of the alkylated byproduct. acs.org

Scavengers: The addition of "scavengers" to the cleavage cocktail is the most common strategy. These molecules are designed to trap the tert-butyl cations before they can react with methionine. While common scavengers like triisopropylsilane (B1312306) (TIS) are effective, specialized cocktails have been developed. One study found that a mixture of TFA, anisole, trimethylsilyl (B98337) chloride (TMSCl), and dimethyl sulfide (Me2S) was effective at reducing S-alkylation. acs.orgresearchgate.netnih.gov

Reversibility: It has been observed that the S-tert-butylation can be partially reversed. Heating the crude peptide mixture in a 5% acetic acid solution at 40°C for 24 hours can help convert the sulfonium salt back to the free methionine-containing peptide. researchgate.netnih.gov

Table 2: Effect of Cleavage Conditions on S-tert-Butylation of a Model Peptide

| Condition No. | Cleavage Cocktail | Time (h) | Temperature (°C) | S-tert-Butylated Byproduct (%) |

|---|---|---|---|---|

| 1 | TFA/TIS/H₂O (95:2.5:2.5) | 1 | 25 | 23.9% |

| 2 | TFA/TIS/H₂O (95:2.5:2.5) | 0.5 | 25 | Reduced vs. No. 1 |

| 3 | TFA/TIS/H₂O (95:2.5:2.5) | 2 | 25 | Increased vs. No. 1 |

| 4 | TFA/TIS/H₂O (95:2.5:2.5) | 1 | 40 | Major product |

| 5 | TFA/An/TMSCl/Me₂S/PPh₃ | 1 | RT | Reduced |

(Data adapted from a study on a model peptide Ac-Met-Glu-Glu-Pro-Asp-OH to illustrate trends). acs.org

Understanding Thioether Oxidation Pathways During Synthesis and Deprotection

The thioether group in the side chain of methionine is highly susceptible to oxidation, primarily to methionine sulfoxide (B87167), during both the synthesis and final deprotection steps of peptide synthesis. biotage.comthermofisher.com This oxidation can occur under acidic conditions, such as those used for the removal of tert-butyl (tBu) based protecting groups with trifluoroacetic acid (TFA). peptide.comnih.gov

The tert-butyl cations generated during the deprotection of tert-butyl-based protecting groups can alkylate the thioether sidechain of a C-terminal methionine, which can then cyclize to form a homoserine lactone. peptide.com The thioether of the methionine sidechain is readily oxidized to sulfoxide under these acidic conditions. peptide.com This side reaction is a significant concern in both fluorenylmethoxycarbonyl (Fmoc)/tBu and tert-butoxycarbonyl (Boc)/benzyl (Bzl) solid-phase peptide synthesis (SPPS) strategies. nih.gov In Boc/Bzl SPPS, tert-butylation can even occur during the repeated Boc-removal steps in each synthetic cycle. nih.gov

The oxidation of methionine is not only a synthetic challenge but also a biological phenomenon, where it can be reversed by enzymes called methionine sulfoxide reductases. nih.gov In chemical synthesis, the formation of methionine sulfoxide introduces impurities that can be difficult to remove, affecting the final product's purity. acs.org The rate of this oxidation is influenced by factors such as reaction time and temperature, with higher temperatures and longer reaction times generally leading to increased oxidation. acs.org

It has been observed that the position of the methionine residue within the peptide sequence does not significantly impact the extent of these side reactions; rather, the presence of the amino acid itself is the determining factor. acs.org

Development of Scavenging Strategies for Mitigating Side Product Formation

To minimize the formation of undesirable side products during the deprotection of methionine-containing peptides, various scavenging strategies have been developed. Scavengers are additives included in the cleavage cocktail to trap reactive species, such as the tert-butyl cations, and to prevent or reverse oxidation. acs.orgpeptide.com

Commonly used scavengers include:

Thioethers: Dimethyl sulfide (DMS) and thioanisole (B89551) are effective at trapping tBu cations. acs.org

Thiols: Dithiothreitol (DTT) and 1,4-butanedithiol (B72698) (1,4-BDMT) can suppress oxidation. peptide.comacs.org Dithioethane (DTE) has also been used to scavenge tert-butyl cations. peptide.com

Silyl compounds: Triisopropylsilane (TIS) is a common scavenger used in TFA cleavage cocktails. acs.org

Aromatic compounds: Anisole and m-cresol (B1676322) can also act as scavengers. acs.orgacs.org

Phosphines: Triphenylphosphine (B44618) (PPh3) can act as a reducing agent. acs.org

Research has shown that a combination of scavengers is often more effective than a single one. For instance, a cocktail of TFA/TIS/H₂O/DMS has demonstrated good efficiency in reducing S-tert-butylation. acs.org An even more effective approach involves a two-step cleavage process with a mixture of TFA/TIS/H₂O/thioanisole/DMS with 1% DTT. acs.org Another study developed cleavage solutions containing TFA, anisole, trimethylsilyl chloride (TMSCl), and Me₂S, with the addition of TIS for cysteine-containing peptides, which effectively eliminated oxidation and reduced S-alkylation. nih.gov

The choice of scavenger and the cleavage conditions can be optimized to maximize the yield of the desired peptide. For example, shorter cleavage times and lower temperatures can reduce the formation of alkylated by-products. acs.org

Alternatively, if oxidation does occur, the resulting methionine sulfoxide can be reduced back to methionine post-cleavage using reagents like N-(methyl)mercaptoacetamide or ammonium (B1175870) iodide with dimethyl sulfide. biotage.comresearchgate.net In some strategies, methionine sulfoxide is intentionally used during synthesis and then reduced to the native form after purification, which can simplify the purification process. peptide.com

Table 1: Scavenger Cocktails for Mitigating Side Reactions in Methionine-Containing Peptide Synthesis

| Scavenger Cocktail Components | Target Side Reaction | Reference |

| TFA/TIS/H₂O/DMS | S-tert-butylation | acs.org |

| TFA/TIS/H₂O/thioanisole/DMS/1% DTT | S-tert-butylation | acs.org |

| TFA/anisole/TMSCl/Me₂S (± TIS) | Oxidation and S-alkylation | nih.gov |

| Dithiothreitol (DTT) | Oxidation | peptide.com |

| Dithioethane (DTE) | tert-butylation | peptide.com |

Control of Racemization in Chiral Esterification

Racemization, the process where a chiral molecule converts into a mixture of enantiomers, is a critical issue in peptide synthesis, as it can lead to the formation of diastereomeric impurities that are difficult to separate. oup.com The esterification of L-methionine to form its tert-butyl ester is a step where racemization can occur.

Several factors can influence the degree of racemization during the synthesis and handling of amino acid derivatives:

Temperature: Elevated temperatures can promote racemization. researchgate.net

pH: Both acidic and basic conditions can contribute to racemization. The pH of the mother liquor during crystallization has been shown to affect the racemization of methionine derivatives. google.com

Reagents: The use of certain reagents, such as tertiary bases in conventional peptide synthesis, increases the risk of racemization. oup.com The presence of acetic acid at high temperatures has also been implicated in the racemization of L-methionine. researchgate.net

To control racemization during chiral esterification and subsequent peptide coupling, several strategies are employed:

Temperature Control: Maintaining low temperatures during critical steps, such as the formation of acid chlorides, is crucial for preserving stereochemical integrity. researchgate.net

pH Control: Careful control of pH during coupling reactions is essential. researchgate.net

Additives: The use of additives like N-hydroxysuccinimide (HOSu) and 1-hydroxy-1H-benzotriazole (HOBt) during peptide bond formation can help minimize racemization. oup.com

Reaction Conditions: Utilizing methods that avoid harsh conditions can prevent racemization. For example, direct use of azides as the amine component in peptide synthesis is gaining attention as a way to minimize racemization. oup.com

Studies on the synthesis of chiral N-trifluoroacetyl-methionine derivatives have highlighted the importance of controlling reaction parameters. Rapid formation of acid chlorides at low temperatures and controlled pH during coupling under Schotten-Baumann conditions were found to be effective in maintaining stereochemical integrity. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Reactivity of the Amino Group and Ester Cleavage Profiles

The primary amino group of tert-butyl L-methioninate is a potent nucleophile, readily participating in reactions such as acylation. This reactivity is fundamental to its use in peptide synthesis, where it forms amide bonds with the activated carboxyl groups of other amino acids. libretexts.orgwiley-vch.de The tert-butyloxycarbonyl (Boc) protecting group, for instance, is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) in a nucleophilic acyl substitution. libretexts.org

The tert-butyl ester, on the other hand, is primarily characterized by its susceptibility to cleavage under acidic conditions. acsgcipr.org Unlike many other esters, it is highly stable under neutral and basic conditions, a property that is exploited in orthogonal protection strategies in peptide synthesis. acsgcipr.orgnih.gov The cleavage of the tert-butyl ester can be achieved with a variety of acids, including strong protic acids like trifluoroacetic acid (TFA) and hydrochloric acid, as well as Lewis acids such as zinc bromide (ZnBr2). acsgcipr.org The choice of acid can allow for selective deprotection in the presence of other acid-labile groups. acsgcipr.orgresearchgate.net For example, p-toluenesulfonic acid can selectively remove tert-butyl esters in the presence of benzyloxycarbonyl or trifluoroacetyl groups. acsgcipr.org

The cleavage profile is also influenced by the reaction conditions. For instance, silica (B1680970) gel in refluxing toluene (B28343) has been reported as a mild and selective method for cleaving tert-butyl esters, offering an alternative to harsh acidic conditions.

Mechanisms of tert-Butyl Ester Deprotection (Acid-Labile Cleavage)

The acid-catalyzed deprotection of a tert-butyl ester proceeds through a mechanism involving the formation of a stable tert-butyl carbocation. acsgcipr.orgmasterorganicchemistry.comstackexchange.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the unimolecular cleavage of the alkyl-oxygen bond (AAL1 mechanism), leading to the formation of the carboxylic acid and the tert-butyl cation. acsgcipr.orgoup.com

The generated tert-butyl cation is a reactive electrophile that can participate in side reactions, most notably the alkylation of nucleophilic residues like methionine and tryptophan. acs.orgnih.govnih.gov To mitigate these unwanted reactions, "scavengers" are typically added to the cleavage cocktail. iris-biotech.deiris-biotech.de These scavengers, such as anisole, thioanisole (B89551), or triisopropylsilane (B1312306) (TIS), are electron-rich species that efficiently trap the tert-butyl cation. acs.orgnih.goviris-biotech.de

Table 1: Reagents and Conditions for tert-Butyl Ester Deprotection

| Reagent(s) | Conditions | Key Features | References |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Typically in dichloromethane (B109758) (DCM) | Strong acid, efficient cleavage; requires scavengers to prevent side reactions. | acsgcipr.orgnih.govnih.gov |

| Hydrochloric Acid (HCl) | In methanol (B129727) or other organic solvents | Strong acid, effective for deprotection. | acsgcipr.orgiris-biotech.de |

| p-Toluenesulfonic Acid | - | Allows for selective deprotection in the presence of certain other protecting groups. | acsgcipr.org |

| Zinc Bromide (ZnBr2) | In dichloromethane (DCM) | Lewis acid, offers chemoselective hydrolysis. | researchgate.net |

| Ferric Chloride (FeCl3) | In dichloromethane (DCM) | Mild Lewis acid-based method for on-resin deprotection. | nih.gov |

| Silica Gel | Refluxing toluene | Mild and selective heterogeneous catalysis. |

Reactions Involving the Methionine Thioether Moiety

The thioether group in the side chain of methionine is a site of significant chemical reactivity, participating in both alkylation and redox reactions. dojindo.co.jprsc.org While less nucleophilic than the thiol of cysteine, it can still react with electrophiles and is susceptible to oxidation. rsc.org

The sulfur atom of the thioether can act as a nucleophile, reacting with alkylating agents to form sulfonium (B1226848) salts. acs.orgresearchgate.net During acid-catalyzed deprotection of tert-butyl groups in peptide synthesis, the released tert-butyl cation can alkylate the methionine thioether, leading to the formation of a tert-butyl sulfonium salt. acs.orgnih.gov This S-alkylation is a common side reaction that can be minimized by the use of scavengers. acs.orgnih.gov

The formation of sulfonium salts is not always an undesirable side reaction. It has been exploited for the selective modification of methionine residues in proteins. researchgate.netescholarship.org The reversal of sulfonium salt formation can be achieved under specific conditions. For example, heating a peptide containing a sulfonium salt in 5% acetic acid can reverse the alkylation, regenerating the free methionine-containing peptide. acs.orgnih.gov The stability of the sulfonium salt is dependent on the nature of the alkyl group; those with unsaturation are more prone to cleavage by nucleophiles. escholarship.org

The thioether moiety of methionine is readily oxidized, typically to methionine sulfoxide (B87167) and, under harsher conditions, to methionine sulfone. nih.govmdpi.com This oxidation can be a significant side reaction during peptide synthesis, particularly during the final acidolytic cleavage step. acs.orgnih.gov The oxidation to the sulfoxide is, however, reversible. nih.gov This property has been utilized as a protecting group strategy to prevent other side reactions at the methionine side chain. nih.gov

The redox chemistry of methionine is also central to its biological function and its use in chemical biology. dojindo.co.jpgoogle.com The thioether can be targeted by specific oxidizing agents for chemoselective protein modification. google.comgoogle.com For instance, oxaziridine (B8769555) reagents can convert methionine to the corresponding sulfimide (B8482401) in a process known as Redox-Activated Chemical Tagging (ReACT). dojindo.co.jpgoogle.com The reaction with hydroxyl radicals (HO•) leads to a one-electron oxidation through the formation of a sulfuranyl radical intermediate. mdpi.commdpi.com In contrast, two-electron oxidants like hydrogen peroxide (H₂O₂) typically yield the sulfoxide. mdpi.com

Table 2: Key Reactions of the Methionine Thioether Moiety

| Reaction Type | Reagent/Condition | Product | Significance | References |

|---|---|---|---|---|

| S-Alkylation | tert-butyl cation (from deprotection) | tert-Butyl sulfonium salt | Side reaction in peptide synthesis. | acs.orgnih.gov |

| Reversal of S-Alkylation | 5% Acetic acid, 40 °C | Free methionine | Reverses unwanted side reactions. | acs.orgnih.gov |

| Oxidation | Reactive Oxygen Species (ROS), H₂O₂ | Methionine sulfoxide | Common side reaction; reversible. | nih.govmdpi.com |

| One-Electron Oxidation | Hydroxyl radical (HO•) | Sulfuranyl radical intermediate | Mechanistic pathway in radical-mediated processes. | mdpi.commdpi.com |

| Redox-Activated Chemical Tagging (ReACT) | Oxaziridine | Sulfimide | Chemoselective protein functionalization. | dojindo.co.jpgoogle.com |

Formation and Reversal of Sulfonium Salts

Enzyme-Mediated Transformations and Biocatalytic Mechanisms

Enzymes can catalyze a variety of transformations on this compound and related molecules, exploiting the reactivity of its functional groups for highly specific reactions.

Radical S-adenosyl-L-methionine (SAM) enzymes are a large superfamily that utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. core.ac.ukibs.fr This radical initiates a vast array of complex chemical transformations. core.ac.ukibs.fr While direct studies on this compound with these enzymes are not extensively documented, the core L-methionine structure is the precursor to SAM itself. rsc.orgnih.gov

The biosynthesis of SAM involves the reaction of methionine with ATP, catalyzed by SAM synthetase, where the thioether sulfur of methionine acts as a nucleophile. rsc.org Radical SAM enzymes then use SAM to initiate radical-based reactions. core.ac.uk Some of these enzymes catalyze methylation reactions, where a methyl group is transferred from SAM to a substrate. nih.gov In some cases, these enzymes can perform both radical and polar chemistry within the same active site. core.ac.uk For example, certain radical SAM enzymes can use SAM as a methyl donor in a polar substitution mechanism in addition to its role in radical generation. core.ac.uk There are also cobalamin-dependent radical SAM enzymes that catalyze complex methylation reactions, including the formation of isopropyl and tert-butyl groups on natural products. nih.govresearchgate.net These enzymatic systems highlight the sophisticated chemical transformations that can be achieved starting from the basic methionine scaffold.

Other Biocatalytic Reactions Involving Methionine Esters

The ester moiety of methionine esters, including this compound, makes them suitable substrates for a variety of biocatalytic transformations beyond simple hydrolysis. These reactions, catalyzed by enzymes such as hydrolases and transferases, are valued for their high selectivity and operation under mild conditions. Key transformations include enzymatic deprotection, transpeptidation, and aminolysis.

Enzymatic Deprotection: The tert-butyl ester group is a common carboxylic acid protecting group in peptide synthesis. Its removal typically requires harsh acidic conditions. However, biocatalysis offers a milder alternative. Esterases, particularly from bacterial sources, have been shown to efficiently hydrolyze the tert-butyl ester group. An esterase from Bacillus subtilis (BS2) is capable of hydrolyzing a range of N-protected tert-butyl esters. rsc.org For instance, BS2 efficiently catalyzes the deprotection of L-phenylalanine tert-butyl ester to L-phenylalanine, achieving full conversion in 24 hours. rsc.org This capability extends to other amino acid esters, suggesting a similar biocatalytic deprotection mechanism for this compound. Such enzymatic methods are highly selective, acting only on the target ester and leaving other functional groups and protecting groups, like the N-carbobenzyloxy (Cbz) group, untouched. rsc.orgrsc.org This selectivity allows for sequential deprotection strategies in complex syntheses. rsc.org

Transpeptidation and Aminolysis: Methionine esters can serve as acyl donors in enzyme-catalyzed transpeptidation and aminolysis reactions, which are fundamental to forming new peptide and amide bonds. Proteases like trypsin can catalyze the exchange of an amino acid residue in a peptide with an amino acid ester. A notable example is the conversion of porcine insulin (B600854) to human insulin, where the C-terminal alanine (B10760859) is exchanged with threonine tert-butyl ester in a trypsin-catalyzed transpeptidation reaction. cambridge.org

Lipases are another major class of enzymes used for these transformations. They naturally catalyze the hydrolysis of esters but can be used to favor synthesis (e.g., aminolysis) in non-aqueous media. rsc.orgwur.nl The general mechanism for hydrolase-catalyzed reactions involves a nucleophilic attack from the enzyme's active site (e.g., a serine residue) on the carbonyl group of the ester. unipd.it This forms a covalent acyl-enzyme intermediate, releasing the alcohol. A subsequent nucleophile, such as an amine (for aminolysis) or a different alcohol (for transesterification), attacks this intermediate to form the new product and regenerate the enzyme. unipd.it

Redox Reactions: Enzymes from the methionine sulfoxide reductase (Msr) family, specifically MsrA, are crucial in cellular repair, reducing methionine sulfoxide residues back to methionine. acs.orgnih.gov While their natural substrate is protein-bound methionine sulfoxide, MsrA enzymes have been explored as biocatalysts for the enantioselective kinetic resolution of various racemic sulfoxides. acs.org These enzymes, prepared as lyophilized cell-free extracts, can catalyze the enantioselective reduction of a variety of chiral sulfoxides with high yields and excellent enantiomeric excess. acs.org This indicates a potential application for this compound sulfoxide, where the enzyme would selectively reduce one stereoisomer, allowing for the separation of enantiomers.

Table 1: Examples of Biocatalytic Reactions with Amino Acid Esters

| Enzyme Class | Specific Enzyme | Substrate Type | Reaction Type | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Esterase | Bacillus subtilis esterase (BS2) | L-Phenylalanine tert-butyl ester | Deprotection (Hydrolysis) | L-Phenylalanine | rsc.org, rsc.org |

| Protease | Trypsin | Porcine insulin, Threonine tert-butyl ester | Transpeptidation | Human insulin tert-butyl ester | cambridge.org |

| Hydrolase/Lipase | Lipase | Ester, Amine | Aminolysis | N-substituted amide | rsc.org, unipd.it |

Complexation and Coordination Chemistry with Metal Ions

The L-methioninate moiety in this compound possesses multiple potential donor sites for coordination with metal ions, including the amino group (N), the carbonyl oxygen (O) of the ester, and the thioether sulfur atom (S) in the side chain. This allows methionine esters to act as versatile ligands, forming stable complexes with a variety of metal ions. The coordination mode often depends on the metal ion, the solvent, and the pH of the medium.

Coordination with Organotin(IV) Ions: Studies on methionine methyl ester have demonstrated its ability to form stable complexes with diorganotin(IV) species such as dimethyltin(IV) (DMT), dibutyltin(IV) (DBT), and diphenyltin(IV) (DPT). ajol.infojournals.co.za Potentiometric studies have confirmed the formation of both 1:1 (metal:ligand) and 1:2 complexes. ajol.info The stability of these complexes varies depending on the organotin compound used. The coordination typically involves the amino group and the carbonyl oxygen, forming a chelate ring. ajol.info

Table 2: Formation Constants (log β) for Diorganotin(IV) Complexes with Methionine Methyl Ester at 25 °C

| Complex Species | Dimethyltin(IV) (in water) | Dibutyltin(IV) (in 50% dioxane-water) | Diphenyltin(IV) (in 50% dioxane-water) |

|---|---|---|---|

| [M(L)] | 7.03 | 8.24 | 8.35 |

| [M(L)₂] | 12.87 | 15.33 | 15.65 |

| [M(L)(OH)] | 3.21 | 4.31 | 4.45 |

| [M(L)(OH)₂] | -1.11 | -0.19 | -0.05 |

Data sourced from Abdel-Rahman et al. (2015). ajol.info

Coordination with Palladium(II) and Other Transition Metals: Methionine esters also coordinate with transition metals. The hydrolysis of methionine methyl ester is significantly influenced when it is coordinated to a palladium(II) complex, [Pd(TMPDA)(H₂O)₂]²⁺ (where TMPDA is N,N,N',N'-tetramethyl-1,3-propanediamine). ekb.eg In this context, the methionine methyl ester acts as a bidentate ligand, forming a six-membered chelate ring. ekb.eg However, the catalytic activity for hydrolysis is lower compared to when glycine (B1666218) methyl ester is the ligand, suggesting that the mode of coordination influences the reactivity of the ester group. ekb.eg The relatively low catalysis ratio suggests that in the case of the methionine ester complex, the alkoxycarbonyl group may not be bonded to the metal ion. ekb.eg

In a broader context, the parent amino acid methionine is known to act as a potential tridentate S,N,O ligand with some metal ions. wikipedia.org Complexes of methionine with metal ions like molybdenum (Mo) and vanadium (V) have been shown to be catalytically active in oxidation reactions. scirp.org Spectroscopic data for these complexes show shifts in the absorption bands for the amino and carboxylate groups upon complexation, along with new bands characteristic of metal-oxygen bonds (e.g., Mo=O and V=O), confirming the coordination. scirp.orgresearchgate.net While these studies were performed on L-methionine itself, the fundamental coordination behavior of the amino and thioether groups is expected to be similar for its esters, including this compound.

Table 3: Summary of Coordination Characteristics of Methionine and its Esters

| Metal Ion/Complex | Ligand | Coordination Mode | Chelate Ring Size | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Diorganotin(IV) | Methionine methyl ester | Bidentate (N, O) | 5-membered | Forms 1:1 and 1:2 complexes; stability depends on organic substituents on tin. | ajol.info, journals.co.za |

| [Pd(TMPDA)(H₂O)₂]²⁺ | Methionine methyl ester | Bidentate | 6-membered | Coordinated ester shows lower hydrolysis activity compared to glycine ester analogue. | ekb.eg |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of tert-butyl L-methioninate. Different NMR techniques offer specific information about the molecule's proton and carbon framework, as well as its interactions and purity.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms within this compound, allowing for the confirmation of its structure. The ¹H NMR spectrum typically displays characteristic signals corresponding to the different proton groups in the molecule. The large tert-butyl group gives rise to a prominent singlet, while the protons of the methionine backbone and the methyl thioether group appear as distinct multiplets and singlets, respectively.

Detailed analysis of the chemical shifts (δ), signal multiplicities, and integration values confirms the connectivity and arrangement of atoms. For instance, in a related compound, L-methionine benzyl (B1604629) ester, after derivatization with (R)-Mosher acid, the protons of the methionine backbone show distinct signals that can be used for structural confirmation. unimi.it

Table 1: Representative ¹H NMR Spectral Data for a this compound derivative (Data shown for a related compound, Methyl (tert-butoxycarbonyl)glycyl-L-methioninate, to illustrate typical chemical shifts)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butyl | 1.33 | s |

| S-CH₃ | 2.03 | s |

| β-CH₂ | 2.12-2.19 | m |

| γ-CH₂ | 2.45-2.47 | m |

| α-CH | 4.70-4.73 | m |

Source: Electronic Supplementa rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for unambiguous confirmation of the carbon skeleton. The chemical shifts of the carbonyl carbon of the ester, the carbons of the tert-butyl group, the α-carbon, and the carbons of the methionine side chain are all observed in their characteristic regions. For example, studies on related N-tert-butoxycarbonyl-L-cysteine tert-butyl ester show characteristic peaks for the tert-butyl and backbone carbons. tandfonline.com

Table 2: Representative ¹³C NMR Spectral Data for a this compound derivative (Data shown for a related compound, Methyl (tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate, to illustrate typical chemical shifts)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 171.6 |

| C(CH₃)₃ | 80.0 |

| α-C | 53.2 |

| γ-C | 53.0 |

| β-C | 37.8 |

| C(CH₃)₃ | 28.2 |

| S-CH₃ | 21.8 |

Source: Electronic Supplementa rsc.org

Application of tert-Butyl Groups as NMR Probes for Macromolecular Assemblies

The tert-butyl group, a key feature of this compound, can serve as a sensitive NMR probe for studying large biomolecular assemblies. nih.gov The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the ¹H NMR spectrum, which can often be observed even when the molecule is part of a large, slowly tumbling macromolecular complex. nih.govnih.gov This high sensitivity makes it a powerful tool for studying systems with limited solubility or stability. nih.gov

By attaching a tert-butyl-containing probe, such as a derivative of this compound, to a protein, researchers can monitor changes in the protein's environment. nih.govnih.gov The chemical shift and line width of the tert-butyl signal are sensitive to the mobility of the probe and its proximity to other parts of the macromolecular assembly. nih.gov This approach has been used to analyze presynaptic complexes involved in neurotransmitter release, where tert-butyl groups were attached to cysteine residues of proteins to monitor their interactions. nih.govnih.gov Even in very large complexes (over 200 kDa), sharp tert-butyl resonances can be detected at low concentrations. nih.gov

Methodologies for Enantiomeric Purity Assessment by Chiral NMR

Ensuring the enantiomeric purity of this compound is crucial, especially in pharmaceutical and biological applications. Chiral NMR spectroscopy provides a powerful method for this assessment. This technique involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers.

One common CDA is (R)-α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid. unimi.it When reacted with a chiral amine or alcohol, it forms diastereomeric esters or amides that exhibit distinct signals in the NMR spectrum. For amino acid esters like the benzyl ester of methionine, adding a chiral solvating agent like Mosher's acid allows for the differentiation of the L and D enantiomers in the ¹H NMR spectrum. unimi.it The integration of these distinct signals allows for the precise quantification of the enantiomeric excess. While direct application to this compound is not widely documented, the principle remains the same. Another approach involves the condensation of the amine with 2-formylphenylboronic acid and an enantiopure binaphthol to form diastereomeric iminoboronate esters, which can be resolved by ¹H NMR. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental formula. For example, in a study of a related compound, methyl (tert-butoxycarbonyl)glycyl-L-methioninate, HRMS using ESI provided an exact mass that was used to confirm its composition. rsc.org The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural information. A characteristic fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as isobutylene (B52900).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture and then provides mass information for each component, enabling robust purity determination and identity confirmation of this compound. The process involves introducing the sample into a liquid chromatograph, which separates the target compound from any impurities based on their differential interactions with a stationary phase. The eluent from the chromatograph is then introduced into a mass spectrometer.

For this compound, LC-MS analysis is crucial for verifying its molecular weight and fragmentation patterns, which serve as a molecular fingerprint. In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The accurate mass measurement provided by MS confirms the elemental composition, while the retention time from the LC component helps to distinguish it from isomers or related substances. sigmaaldrich.comlcms.cz

Highly polar analytes like methionine derivatives are well-suited for HILIC-LC-MS analysis. sigmaaldrich.com This technique is valuable for monitoring the purity of the compound when used in applications such as cell culture media. sigmaaldrich.com In peptide synthesis, where tert-butyl groups are used as protecting groups, LC-MS is employed to verify the primary structure of proteins and assess any chemical modifications. researchgate.netamericanpharmaceuticalreview.com

A summary of typical LC-MS parameters for related compounds is provided below:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 μm particles | sigmaaldrich.com |

| Mobile Phase | [A] acetonitrile; [B] water with 0.1% formic acid, pH 3.5 with ammonium (B1175870) formate; (75:25, A:B) | sigmaaldrich.com |

| Flow Rate | 0.4 mL/min | sigmaaldrich.com |

| Detector | MS, ESI (+), TIC, m/z 150-300 | sigmaaldrich.com |

| Injection Volume | 5 μL | sigmaaldrich.com |

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suitable for the analysis of fragile molecules like amino acid esters. It allows for the ionization of the analyte directly from a solution into the gas phase with minimal fragmentation, preserving the molecular ion for detection. This is critical for confirming the molecular weight of this compound.

In ESI-MS, a high voltage is applied to a liquid containing the analyte, causing it to disperse into a fine aerosol. The solvent evaporates from the charged droplets, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.govresearchgate.net

ESI-MS is routinely used in quality control to verify the structure of therapeutic proteins and to identify post-translational modifications, such as the oxidation of methionine residues. americanpharmaceuticalreview.com The technique can be coupled with tandem mass spectrometry (MS/MS) for more detailed structural elucidation. researchgate.netresearchgate.net In an MS/MS experiment, the parent ion of this compound would be selected and fragmented to produce a characteristic pattern of daughter ions, further confirming its identity. researchgate.net

Key operational parameters for ESI-MS analysis of related biomolecules include:

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Positive | americanpharmaceuticalreview.com |

| m/z Range | 700-2200 | americanpharmaceuticalreview.com |

| Cone Voltage | 30 V | americanpharmaceuticalreview.com |

| Capillary Voltage | 2800 V | americanpharmaceuticalreview.com |

| Desolvation Temperature | 120 °C | americanpharmaceuticalreview.com |

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, causing the bonds within the molecule to vibrate. The resulting absorption pattern is a unique "fingerprint" of the molecule. wiley.com

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. These include the N-H stretching vibrations of the primary amine, the C=O stretching of the ester group, and the C-H stretching and bending vibrations of the alkyl and tert-butyl groups. The presence of the sulfur atom in the thioether linkage might also produce subtle, characteristic peaks in the fingerprint region. libretexts.org

The identification of these functional groups is essential for confirming the successful synthesis of the ester and for ensuring the integrity of the molecule. For instance, the absence of a broad O-H stretching band would indicate the successful conversion of the carboxylic acid group of L-methionine to the tert-butyl ester.

A table of expected FTIR absorption ranges for the functional groups in this compound is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (N-H) | Stretch | 3400 - 3300 (two bands) | libretexts.org |

| Ester (C=O) | Stretch | ~1735 | libretexts.org |

| Alkyl (C-H) | Stretch | 2970 - 2860 | |

| tert-Butyl (C-H) | Bend (multiplet) | 1395 - 1365 | |

| Ester (C-O) | Stretch | 1300 - 1000 | libretexts.org |

Chromatographic Techniques for Separation and Purity

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds, including amino acid derivatives like this compound. ruifuchemical.comcarlroth.com It offers high resolution, allowing for the separation of the main compound from closely related impurities. hplc.eu

In a typical HPLC analysis, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample separate based on their affinity for the stationary and mobile phases. Reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

The purity of this compound is often specified to be greater than 98.0% as determined by HPLC. ruifuchemical.com The chromatogram from an HPLC analysis will show a major peak for the target compound and smaller peaks for any impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. The use of high-purity silica (B1680970) in HPLC columns can improve peak shape, especially when using low concentrations of ion-pairing agents like trifluoroacetic acid (TFA). hplc.eu

A summary of typical HPLC conditions for related compounds is provided below:

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 wide pore, 4.6 x 250 mm | hplc.eu |

| Eluent A | 0.1% TFA in water | hplc.eu |

| Eluent B | Acetonitrile | hplc.eu |

| Detection | UV | hplc.eu |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a fundamental and efficient technique for monitoring the progress of chemical reactions involving this compound. umass.edu Its primary application is to qualitatively track the consumption of starting materials and the formation of the desired product, as well as any byproducts. umass.edursc.org This is achieved by comparing the migration of spots from the reaction mixture to those of known reference standards on a TLC plate. rsc.org

Methodology and Application:

In a typical setup, a small aliquot of the reaction mixture is spotted onto a silica gel TLC plate alongside spots of the starting materials (e.g., N-Boc-L-methionine) and, if available, the pure this compound product. rsc.orgmit.edu The plate is then developed in a chamber containing an appropriate solvent system, also known as the eluent. mit.edu The choice of eluent is critical and is determined by the polarity of the compounds to be separated. For reactions involving amino acid derivatives like this compound, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). mit.edu

For instance, a reaction to synthesize a protected peptide fragment might be monitored using a solvent system like chloroform/methanol (B129727) (e.g., 1:5 v/v) or ethyl acetate/heptane. nih.govrsc.org The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). umass.edu Less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger affinity for the silica gel and move shorter distances. rsc.org

Visualization:

Since this compound and its precursors are often colorless, visualization of the separated spots requires specific techniques. umass.edu A common non-destructive method is the use of a UV lamp, under which compounds with a UV-active chromophore will appear as dark spots on a fluorescent background. umass.edursc.org Destructive methods include staining with reagents like potassium permanganate (B83412) or iodine vapors, which react with the compounds to produce colored spots. rsc.orgrsc.org

By observing the disappearance of the starting material spot and the appearance and intensification of the product spot (with a distinct Rƒ value), the progression of the reaction can be effectively monitored until completion. umass.edursc.org

Chiral Chromatography for Stereochemical Purity Determination

The biological and pharmaceutical activity of molecules is often dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of this compound is of paramount importance. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the definitive method for this determination. researchgate.netsigmaaldrich.com

Principles and Chiral Stationary Phases (CSPs):

Chiral separations are based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net This differential interaction leads to different retention times for the L- and D-enantiomers, allowing for their separation and quantification. researchgate.net

Several types of CSPs are commercially available and have been successfully employed for the separation of amino acid enantiomers. These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as Chiralpak® and Chiracel® columns, are widely used due to their broad applicability. chromatographyonline.commdpi.com

Macrocyclic glycopeptide-based CSPs: Columns like Astec® CHIROBIOTIC® T are effective for separating amino acids and can be used with both aqueous and non-aqueous mobile phases. sigmaaldrich.comresearchgate.net

Crown ether-based CSPs: For example, Crownpak CR(+) columns are specifically designed for the separation of amino acids and other primary amine-containing compounds. researchgate.net

Methodology and Mobile Phase Selection:

The separation of this compound enantiomers is typically achieved using HPLC. The mobile phase composition is a critical parameter that influences the resolution. For polysaccharide-based columns, normal-phase eluents like hexane/ethanol or reversed-phase systems can be employed. chromatographyonline.commdpi.com For macrocyclic glycopeptide and crown ether columns, polar organic or aqueous mobile phases, often with additives like acids (e.g., perchloric acid, acetic acid) or bases (e.g., triethylamine) to improve peak shape and resolution, are common. researchgate.netrsc.org For example, a study on methionine enantiomers utilized a mobile phase of methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v) with a cyclofructan-based CSP. rsc.org

The detection is typically performed using a UV detector. rsc.org The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for the L-enantiomer and one for the D-enantiomer. The enantiomeric purity, often expressed as enantiomeric excess (ee), can be calculated from the relative peak areas. researchgate.net For pharmaceutical applications, a high enantiomeric purity (often >99%) is typically required. google.com

Other Analytical and Physicochemical Methodologies

Beyond chromatographic techniques, other analytical methods are essential for a full characterization of this compound.

Elemental Analysis (C, H, N, S)

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. This technique is fundamental for confirming the empirical formula of the synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula of this compound (C₉H₁₉NO₂S). nih.govcdnsciencepub.com

Modern elemental analyzers combust the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. thermofisher.com A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Example) |

| Carbon (C) | 52.65 | 52.60 |

| Hydrogen (H) | 9.33 | 9.38 |

| Nitrogen (N) | 6.82 | 6.79 |

| Sulfur (S) | 15.62 | 15.57 |

Note: Experimental values are illustrative and can vary slightly between batches and analytical laboratories.

Amino Acid Analysis for Purity and Composition

Amino acid analysis is a powerful technique used to determine the amino acid composition of peptides and proteins, and it can also be applied to verify the identity and purity of amino acid derivatives like this compound. edqm.eu

The standard procedure involves the acid hydrolysis of the sample to break any peptide bonds and deprotect the amino acid. For this compound, this would yield L-methionine. The resulting free amino acids in the hydrolysate are then separated, identified, and quantified, typically using ion-exchange chromatography or reversed-phase HPLC with pre- or post-column derivatization. edqm.eunih.gov

This analysis serves two main purposes in the context of this compound:

Identity Confirmation: The analysis should show a single major peak corresponding to methionine, confirming the core amino acid structure of the molecule.

Purity Assessment: The absence of other amino acids in the chromatogram indicates that the sample is free from contamination by other amino acids or peptides. researchgate.net

It is important to note that during acid hydrolysis, some amino acids can be partially or completely destroyed. Methionine, for instance, can be oxidized to methionine sulfoxide (B87167) and methionine sulfone. nih.govresearchgate.net Therefore, specialized hydrolysis conditions or the addition of protective agents like phenol (B47542) may be necessary to obtain accurate quantitative results. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to examine the electronic structure of molecules, providing a basis for understanding their reactivity. Studies on methionine derivatives and related model peptides have demonstrated the utility of DFT in elucidating complex chemical processes. nih.gov Theoretical investigations into the one-electron oxidation of a methionine model peptide (N-acetylmethionine amide) have successfully testified experimentally identified oxidation mechanisms and revealed the role of protonated species in the process. nih.gov Such studies highlight the potential of DFT to map out the reactivity of the methionine side chain in tert-butyl L-methioninate.

The electronic structure and reactivity of the methionine core are significantly influenced by the sulfur atom. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++g(d,p), are used to determine geometrical parameters, dipole moments, and spectroscopic characteristics. researchgate.net These calculations show that significant changes in the electronic and vibrational spectra occur upon ionization, a key step in many oxidation reactions. researchgate.net

Furthermore, while the methionine portion is often the primary site of reactivity, the tert-butyl ester group also influences the molecule's electronic properties. The tert-butyl group is generally characterized by strong C-H bonds with high bond dissociation energies, making them difficult to modify chemically without a directing group. udg.edu However, advanced catalytic systems studied with DFT have shown that even these robust C-H bonds can be functionalized. udg.edu For this compound, DFT studies can predict sites of electrophilic or nucleophilic attack, map electron density distribution, and calculate frontier molecular orbital energies (HOMO-LUMO), which are fundamental to predicting chemical reactivity.

| Computational Method/Theory | Focus of Study | Key Findings/Applications | Reference |

|---|---|---|---|

| DFT / TD-DFT | Oxidation mechanisms of a methionine model peptide. | Confirmed experimental oxidation pathways and identified the contribution of protonated species. | nih.gov |

| DFT (B3LYP/6-311++g(d,p)) | Geometrical parameters and electronic spectra of methionine. | Determined changes in molecular structure and spectra upon ionization. | researchgate.net |

| DFT | Hydroxylation of sterically hindered C-H bonds. | Demonstrated the feasibility of functionalizing the robust tert-butyl group with a suitable catalyst. | udg.edu |

Molecular Modeling and Simulation Approaches for Conformational Analysis and Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its interactions and function. Molecular modeling and simulation provide essential tools for exploring the potential energy surface of the molecule and identifying its most stable conformations.

A detailed conformational analysis of esterified derivatives of L-methionine has been performed using electronic structure calculations at the ωB97X-D/aug-cc-pVTZ level of theory. beilstein-journals.orgbeilstein-journals.org Such studies investigate the geometries and relative energies of various conformers in both the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects. beilstein-journals.orgbeilstein-journals.org For esterified derivatives of L-methionine, research has shown that the conformational stability is not highly sensitive to the solvent environment. beilstein-journals.orgbeilstein-journals.org This suggests that the conformational preferences are primarily dictated by intramolecular forces rather than interactions with the solvent medium.

| Computational Approach | System Studied | Key Insights | Reference |

|---|---|---|---|

| Electronic Structure Calculations (ωB97X-D/aug-cc-pVTZ) | Esterified L-methionine derivatives | Identified the most stable conformers and found that conformational stability is not very sensitive to solvent effects. | beilstein-journals.orgbeilstein-journals.org |

| 1H NMR and Electronic Structure Calculations | Esterified and N-acetylated L-methionine derivatives | Determined conformational preferences in solution. | beilstein-journals.org |

| DFT and MP2 Calculations | L-methionine | Performed conformational analysis and identified intramolecular hydrogen bonds in low-energy conformers. | researchgate.net |

Analysis of Molecular Interactions and Electronic Properties (e.g., MESP, RDG, NBO)

To gain a deeper understanding of the forces governing the structure and reactivity of this compound, various computational analysis methods are employed to study its molecular interactions and electronic properties.

Natural Bond Orbital (NBO) analysis is a key technique used to investigate charge distribution, hybridization, and intramolecular interactions like hyperconjugation. For esterified derivatives of L-methionine, NBO analysis has revealed that the conformational preferences are not primarily determined by intramolecular hydrogen bonds. beilstein-journals.orgbeilstein-journals.org Instead, a combination of hyperconjugative effects (electron delocalization from a filled donor orbital to an empty acceptor orbital) and steric repulsion are the dominant factors. beilstein-journals.orgbeilstein-journals.org NBO analysis performed on the parent L-methionine molecule has also been used to quantify the interaction energies associated with intramolecular hydrogen bonding in its various conformers. researchgate.net

Molecular Electrostatic Potential (MESP) maps are used to visualize the charge distribution of a molecule and predict its interaction sites. The MESP highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, MESP analysis would reveal negative potential around the carbonyl oxygen and the sulfur atom, and positive potential near the amine group's hydrogen atoms, providing a clear picture of its reactive surface.

| Analysis Method | Property Investigated | Key Findings for Methionine Derivatives | Reference |

|---|---|---|---|

| Natural Bond Orbital (NBO) | Intramolecular interactions, charge, and hyperconjugation. | Conformational preferences are dictated by a joint contribution of hyperconjugative and steric effects, not intramolecular hydrogen bonds. | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |